molecular formula C21H36O3 B189842 (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one CAS No. 100858-26-2

(1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one

Cat. No.: B189842
CAS No.: 100858-26-2
M. Wt: 336.5 g/mol
InChI Key: HSGIZUAUGQQEEU-KEODFZGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a useful research compound. Its molecular formula is C21H36O3 and its molecular weight is 336.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1R,3aR,7aR)-1-((2R,5S,E)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one is a complex organic molecule with potential biological activities. It belongs to a class of compounds that may exhibit various pharmacological properties. This article reviews the biological activity of this compound based on diverse sources, including studies on its synthesis, biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H36O3
  • Molecular Weight : 336.509 g/mol
  • CAS Number : 100858-26-2

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • In vitro assays demonstrated that certain derivatives showed effective antibacterial activity against Escherichia coli, while being less effective against Staphylococcus aureus and Salmonella spp .
  • Compounds with similar structures were evaluated for their binding affinities to specific bacterial receptors, revealing strong interactions that could inhibit bacterial growth .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several studies:

  • In vitro studies on human liver carcinoma cell lines (HepG2) showed significant cytotoxic activity with low IC50 values for some derivatives. For example, compounds with structural similarities exhibited IC50 values ranging from 6.525 μM to 12.4019 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin .
CompoundIC50 (μM)Reference
Compound 36.525
Compound 13a10.97
Doxorubicin2.06

Case Studies

A detailed examination of related compounds reveals insights into the biological activity of this compound:

  • Study on Antimicrobial Properties :
    • A series of synthesized derivatives were tested for their ability to inhibit bacterial growth. The results indicated that modifications in the side chains significantly influenced antimicrobial efficacy .
  • Cytotoxicity Assessment :
    • The cytotoxic effects were assessed using the MTT assay on various cancer cell lines. The findings suggested that specific structural features enhance the cytotoxic potential against HepG2 cells .

Properties

IUPAC Name

(1R,3aR,7aR)-1-[(E,2R,5S)-6-(methoxymethoxy)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-15(9-10-16(2)20(3,4)24-14-23-6)17-11-12-18-19(22)8-7-13-21(17,18)5/h9-10,15-18H,7-8,11-14H2,1-6H3/b10-9+/t15-,16+,17-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGIZUAUGQQEEU-KEODFZGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)OCOC)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)OCOC)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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